molecular formula C9H8F3NO2S B6193506 methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 2094806-43-4

methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B6193506
CAS No.: 2094806-43-4
M. Wt: 251.2
InChI Key:
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Description

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate is an organic compound with the molecular formula C9H8F3NO2S It is a derivative of benzoic acid, featuring an amino group at the 2-position and a trifluoromethylsulfanyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate typically involves the introduction of the trifluoromethylsulfanyl group onto a benzoate precursor. One common method is the nucleophilic substitution reaction where a suitable benzoate derivative reacts with a trifluoromethylsulfanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group may participate in hydrogen bonding or electrostatic interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(trifluoromethyl)benzoate: Similar structure but lacks the sulfanyl group.

    2-amino-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzoate structure.

Uniqueness

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate is unique due to the presence of both the trifluoromethylsulfanyl and amino groups, which confer distinct chemical and biological properties. This combination of functional groups can result in enhanced reactivity and specificity in various applications compared to similar compounds.

Properties

CAS No.

2094806-43-4

Molecular Formula

C9H8F3NO2S

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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